molecular formula C14H13NO4S B1315969 Phenyl N-(methylsulfonyl)-N-phenylcarbamate CAS No. 886362-26-1

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

Cat. No.: B1315969
CAS No.: 886362-26-1
M. Wt: 291.32 g/mol
InChI Key: RKHMJCRPZRAVRY-UHFFFAOYSA-N
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Description

Phenyl N-(methylsulfonyl)-N-phenylcarbamate ( 886362-26-1) is a high-purity carbamate compound with a molecular formula of C14H13NO4S and a molecular weight of 291.32 g/mol . This chemical serves as a valuable research compound in medicinal and pesticide chemistry, particularly in the study of acetylcholinesterase (AChE) inhibitors . AChE is a critical serine hydrolase in the nervous system, and its inhibition is a known mechanism of action for various insecticides . Research into phenyl-substituted methyl carbamates is focused on developing novel inhibitors that exhibit selectivity for insect AChE over the human homolog, a key strategy in creating safer and more targeted insecticides . The structural features of this compound, including the phenyl carbamate core and the methylsulfonyl group, make it a subject of interest for investigating structure-activity relationships and solvent-enzyme interactions in biochemical assays . As a stable carbamate derivative, it is also relevant in synthetic chemistry explorations, such as studies on the chemoselective reactivity of phenylcarbamates . This product is strictly for research applications. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-methylsulfonyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHMJCRPZRAVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl N-(methylsulfonyl)-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:

PhNCO+CH3SO2ClPhN(CO)SO2CH3\text{PhNCO} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{PhN(CO)SO}_2\text{CH}_3 PhNCO+CH3​SO2​Cl→PhN(CO)SO2​CH3​

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(methylsulfonyl)-N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or sulfonamides.

Scientific Research Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-(methylsulfonyl)-N-phenylcarbamate involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . The methylsulfonyl group plays a crucial role in enhancing the selectivity and potency of the compound.

Comparison with Similar Compounds

The following analysis compares phenyl N-(methylsulfonyl)-N-phenylcarbamate with structurally related carbamates, focusing on synthesis, reactivity, and biological activity.

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Weight Key Structural Notes
This compound Methylsulfonyl, phenyl ~303.3 (estimated) Electron-withdrawing sulfonyl group enhances stability
Phenyl N-phenylcarbamate (CAS RN: Not specified) None 213.23 Simplest aromatic carbamate; lacks sulfonyl group
Methyl N-(4-methylphenyl)sulfonylcarbamate (CAS RN: 146039-03-4) 4-methylphenyl sulfonyl 259.29 Methylphenyl sulfonyl increases hydrophobicity
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate (CAS RN: Not specified) Cl, CF₃ 315.68 Halogen and trifluoromethyl enhance electrophilicity
Key Observations:
  • Hydrophobicity: The sulfonyl group may lower solubility in nonpolar solvents compared to alkyl-substituted analogs like methyl N-(4-methylphenyl)sulfonylcarbamate .

Reactivity and Stability

  • Aminolysis Mechanism: Phenyl N-phenylcarbamate undergoes aminolysis via an E1cB pathway, forming an isocyanate intermediate . Prediction for Target Compound: The methylsulfonyl group may stabilize the transition state, altering the reaction pathway or rate.
  • Thermal Stability: Sulfonyl groups generally enhance thermal stability. For example, methylsulfonyl-containing carbamates may decompose at higher temperatures than non-sulfonylated analogs .

Biological Activity

Phenyl N-(methylsulfonyl)-N-phenylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme:
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Mode of Action:
This compound inhibits COX-2 activity, leading to a decrease in the production of pro-inflammatory mediators. By blocking this enzyme, this compound effectively reduces inflammation and associated pain symptoms.

Pharmacokinetics

This compound is generally well-absorbed and distributed throughout the body. It undergoes metabolism primarily in the liver, with subsequent excretion via the kidneys. The compound's pharmacokinetic properties influence its bioavailability and therapeutic efficacy.

The compound exhibits significant biochemical interactions due to its ability to inhibit COX-2. This inhibition alters various cellular pathways, affecting gene expression and cellular metabolism. Notably, it has been shown to influence cell signaling pathways related to inflammation and pain management.

Cellular Effects

This compound has demonstrated various effects on different cell types:

  • Anti-inflammatory Effects: By inhibiting COX-2, it reduces inflammatory responses in various models.
  • Cytotoxicity: Some studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting a dual role in both inflammation and cancer treatment .

Case Studies and Experimental Data

  • In Vitro Studies:
    • In laboratory settings, this compound showed effective inhibition of COX-2 activity, leading to reduced levels of prostaglandins in treated cells. This was quantified using enzyme assays that measured prostaglandin E2 levels post-treatment.
  • Animal Models:
    • In animal studies, administration of this compound resulted in significant reductions in inflammation markers and improved pain scores in models of arthritis and other inflammatory conditions. The dosage-dependent effects were noted, with higher doses correlating with greater anti-inflammatory efficacy.
  • Cytotoxicity Assessments:
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HT-29 (colon carcinoma) and MCF7 (breast carcinoma). Results indicated IC50 values suggesting moderate cytotoxicity at micromolar concentrations .

Summary Table of Biological Activities

Activity TypeEffectReference
COX-2 InhibitionReduces inflammation
CytotoxicityModerate effect on cancer cells
Pain ReliefSignificant reduction

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Phenyl N-(methylsulfonyl)-N-phenylcarbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential steps: (1) sulfonylation of aniline derivatives using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by (2) carbamate formation via reaction with phenyl chloroformate. Critical parameters include temperature control (0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts like N,N-disubstituted sulfonamides . Industrial-scale protocols often use batch reactors with precise agitation to ensure homogeneity and high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Distinct signals for sulfonamide NH (~δ 10–12 ppm, broad) and carbamate carbonyl (C=O) adjacent to sulfonyl groups.
  • ¹³C NMR : Carbamate carbonyl appears at ~δ 150–155 ppm, while sulfonyl carbons resonate at ~δ 45–50 ppm .
  • FT-IR : Confirmatory peaks for sulfonyl S=O (1350–1300 cm⁻¹) and carbamate C=O (1700–1750 cm⁻¹) .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

  • Methodology : The compound undergoes nucleophilic substitution at the carbamate carbonyl group (e.g., with amines or alcohols) and sulfonamide deprotection under acidic conditions (e.g., HCl/dioxane). Reductive cleavage of the sulfonamide using LiAlH₄ may yield secondary amines, while oxidation can generate sulfones .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to biological targets?

  • Methodology : Use Lamarckian genetic algorithms (e.g., AutoDock 3.0) to model ligand-receptor interactions. Key steps:

  • Target Preparation : Retrieve 3D structures of receptors (e.g., NMDA receptors) from the PDB.
  • Grid Parameterization : Define binding pockets using empirical free energy functions calibrated with known inhibitors .
  • Analysis : Compare predicted ΔG values with experimental IC₅₀ data to validate models .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact bioactivity, and how can SAR studies resolve contradictory data?

  • Methodology : Synthesize analogs (e.g., replacing phenyl with trifluoromethylphenyl) and evaluate using:

  • In vitro assays : Measure inhibition of enzymatic targets (e.g., cyclooxygenase-2) .
  • Comparative SAR : Tabulate substituent effects (e.g., electron-withdrawing groups enhance sulfonamide stability but reduce solubility) .
  • Contradiction resolution : Use molecular dynamics simulations to assess conformational flexibility influencing receptor binding .

Q. What catalytic systems optimize the synthesis of this compound under green chemistry principles?

  • Methodology : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors show high activity (95% conversion) in carbamate synthesis at 80°C. Key factors:

  • Acid-base sites : Balance Lewis acidity (Zn²⁺) and basicity (Ce³⁺) for efficient nucleophilic attack.
  • Solvent-free conditions : Reduce waste and improve atom economy .

Q. How can thermal analysis (DSC/TGA) guide formulation stability studies of this compound?

  • Methodology :

  • DSC : Identify melting points (e.g., ~120–130°C) and polymorphic transitions.
  • TGA : Decomposition onset temperatures (>200°C) inform storage conditions and compatibility with excipients .

Data-Driven Analysis

Q. What strategies reconcile discrepancies in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Pool data from PubChem and CAS Common Chemistry to identify outliers.
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times).
  • Dose-response curves : Use Hill slope analysis to compare potency variations .

Q. How does the methylsulfonyl group influence pharmacokinetic properties compared to other sulfonamide derivatives?

  • Methodology :

  • LogP measurements : Compare with analogs (e.g., N-phenylmethanesulfonamide, LogP ~1.2) to assess lipophilicity.
  • Permeability assays : Caco-2 cell models quantify intestinal absorption differences due to sulfonyl electronegativity .

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